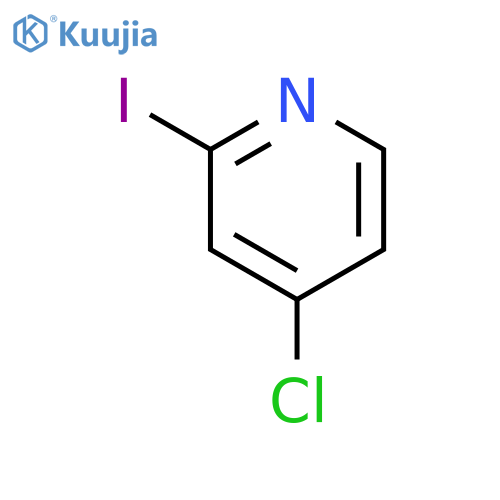Cas no 22918-03-2 (4-Chloro-2-iodopyridine)

4-Chloro-2-iodopyridine 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-2-iodopyridine
- 2-iodo-4-pyridyl chloride
- AK112901
- 4-chloro-2-iodo-pyridine
- 2-Iodo-4-chloropyridine
- GGGYBMCVKQXJBU-UHFFFAOYSA-N
- 1450AB
- FCH1378444
- AX8219351
-
- MDL: MFCD12913885
- インチ: 1S/C5H3ClIN/c6-4-1-2-8-5(7)3-4/h1-3H
- InChIKey: GGGYBMCVKQXJBU-UHFFFAOYSA-N
- SMILES: IC1C([H])=C(C([H])=C([H])N=1)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 8
- 回転可能化学結合数: 0
- 複雑さ: 78.8
- トポロジー分子極性表面積: 12.9
4-Chloro-2-iodopyridine Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 储存条件:Keep in dark place,Inert atmosphere,Room temperature
4-Chloro-2-iodopyridine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D970935-5g |
4-Chloro-2-iodo-pyridine |
22918-03-2 | 95% | 5g |
$455 | 2024-07-28 | |
| TRC | C367280-5g |
4-Chloro-2-iodopyridine |
22918-03-2 | 5g |
$ 1360.00 | 2022-04-28 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QC135-200mg |
4-Chloro-2-iodopyridine |
22918-03-2 | 95% | 200mg |
223.0CNY | 2021-08-04 | |
| Chemenu | CM171386-25g |
4-chloro-2-iodopyridine |
22918-03-2 | 98% | 25g |
$916 | 2021-08-05 | |
| Alichem | A023023358-25g |
4-Chloro-2-iodopyridine |
22918-03-2 | 97% | 25g |
$1144.48 | 2023-09-02 | |
| Alichem | A023023358-5g |
4-Chloro-2-iodopyridine |
22918-03-2 | 97% | 5g |
$374.87 | 2023-09-02 | |
| TRC | C367280-5000mg |
4-Chloro-2-iodopyridine |
22918-03-2 | 5g |
$ 1642.00 | 2023-04-18 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1358-1g |
4-Chloro-2-iodo-pyridine |
22918-03-2 | 96% | 1g |
720.84CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1358-5g |
4-Chloro-2-iodo-pyridine |
22918-03-2 | 96% | 5g |
¥3480.09 | 2025-01-21 | |
| Aaron | AR002M72-1g |
Pyridine, 4-chloro-2-iodo- |
22918-03-2 | 95% | 1g |
$81.00 | 2025-02-10 |
4-Chloro-2-iodopyridine 関連文献
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
4-Chloro-2-iodopyridineに関する追加情報
4-Chloro-2-Iodopyridine (CAS No. 22918-03-2): A Comprehensive Overview
4-Chloro-2-iodopyridine, identified by the CAS registry number 22918-03-2, is a heterocyclic aromatic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its pyridine ring substituted with chlorine and iodine atoms at positions 4 and 2 respectively, has garnered attention due to its unique electronic properties and reactivity. Recent advancements in synthetic methodologies and its utilization in cutting-edge research have further underscored its importance in modern chemical science.
The molecular structure of 4-chloro-2-iodopyridine is defined by a six-membered aromatic ring with one nitrogen atom at position 1, chlorine at position 4, and iodine at position 2. This substitution pattern imparts distinct electronic characteristics, making it a valuable substrate for various organic transformations. The presence of both halogens introduces steric and electronic effects that influence the compound's reactivity in nucleophilic aromatic substitution reactions, a key area of interest in organic synthesis.
Recent studies have highlighted the role of 4-chloro-2-iodopyridine in the development of advanced materials, particularly in the realm of optoelectronics. Researchers have explored its potential as a building block for constructing functional materials with tailored electronic properties. For instance, the compound has been utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs), where its halogen atoms serve as effective ligands for metal ions.
In the field of medicinal chemistry, 4-chloro-2-iodopyridine has been employed as an intermediate in the synthesis of bioactive compounds. Its ability to undergo various coupling reactions, such as Suzuki-Miyaura cross-coupling, facilitates the construction of complex molecular architectures with potential pharmacological activity. Recent findings suggest that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties, opening avenues for drug discovery.
The synthesis of 4-chloro-2-iodopyridine typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Traditional methods often rely on Friedel-Crafts halogenation or directed metallation strategies, although modern approaches leverage more efficient catalytic systems to enhance reaction outcomes.
In terms of physical properties, 4-chloro-2-iodopyridine is a crystalline solid with a melting point around 180°C and a boiling point exceeding 300°C under standard conditions. Its solubility in common organic solvents like dichloromethane and THF makes it amenable to various laboratory techniques, including chromatographic separations and spectroscopic analyses.
The application of CAS No. 22918-03-2 extends beyond traditional chemical synthesis into emerging areas such as nanotechnology and green chemistry. Its use as a precursor in the fabrication of nanoparticles and its compatibility with sustainable synthetic protocols have positioned it as a key compound in environmentally friendly chemical processes.
In conclusion, 4-chloro-2-iodopyridine (CAS No. 22918-03-2) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthetic techniques and material science, ensure its continued relevance in both academic research and industrial applications.
22918-03-2 (4-Chloro-2-iodopyridine) Related Products
- 1521682-38-1(2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid)
- 1356755-20-8((Cycloheptylcarbamoyl)methyl 2,6-dichloropyridine-3-carboxylate)
- 2137627-38-2(1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-oxocyclohexane-1-carboxylic acid)
- 1807228-71-2(3-Chloromethyl-2-cyano-5-nitrobenzoic acid)
- 2227897-35-8(1-(propan-2-yl)-2-5-(trifluoromethyl)thiophen-3-ylpyrrolidin-3-amine)
- 392248-53-2(N-4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl-2-phenoxyacetamide)
- 2248214-83-5((2S)-2-Methyl-3-phenylpentan-1-ol)
- 300834-33-7(8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1260640-32-1(1-4-(azetidin-3-yl)phenylpyrrolidine)
- 1368392-56-6(5-(1H-pyrrol-3-yl)-1,3-oxazol-2-amine)
